

Application Notes and Protocols for the Synthesis of TD-106 Based PROTACs

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Compound of Interest

Compound Name: TD-106

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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. This approach provides a powerful alternative to traditional occupancy-based inhibitors. This document provides detailed protocols and application notes for the synthesis and characterization of PROTACs based on **TD-106**, a novel and potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] **TD-106** serves as a highly effective CRBN-recruiting ligand in the design of PROTACs.[1] By tethering **TD-106** to a ligand for a target protein, the resulting PROTAC can induce the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

This document will focus on the synthesis of **TD-106** based PROTACs targeting two key oncoproteins: Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR).

Data Presentation

The following tables summarize key quantitative data for representative **TD-106** based PROTACs.

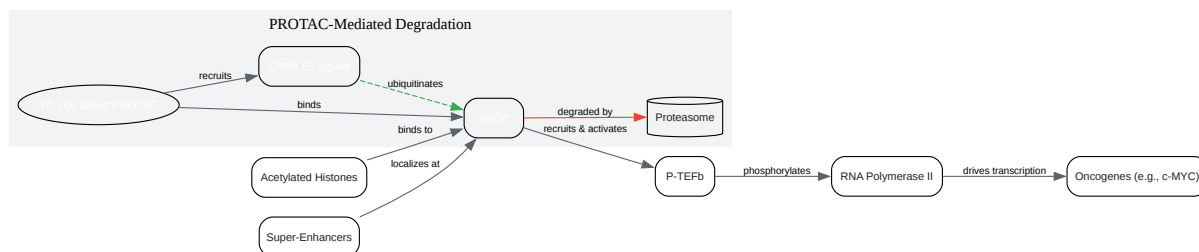
PROTAC Name	Target Protein	E3 Ligase Ligand	POI Ligand	Linker Type (example)	DC50 (nM)	Dmax (%)	Cell Line	Reference
TD-428	BRD4	TD-106	JQ1	PEG	0.32	>90	22Rv1	[3] [4] [5]
Hypothetical AR-PROTAC	Androgen Receptor (AR)	TD-106	Enzalutamide derivative	Alkyl-PEG	1-10 (estimated)	>90 (estimated)	LNCaP	[1] [6]

Note: Data for the hypothetical AR-PROTAC is estimated based on typical potencies of AR-targeting PROTACs.[\[6\]](#)

Signaling Pathways

BRD4 Signaling Pathway

BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating gene expression. It plays a critical role in the transcription of key oncogenes such as c-MYC. Degradation of BRD4 by a PROTAC disrupts these transcriptional programs, leading to anti-proliferative effects.

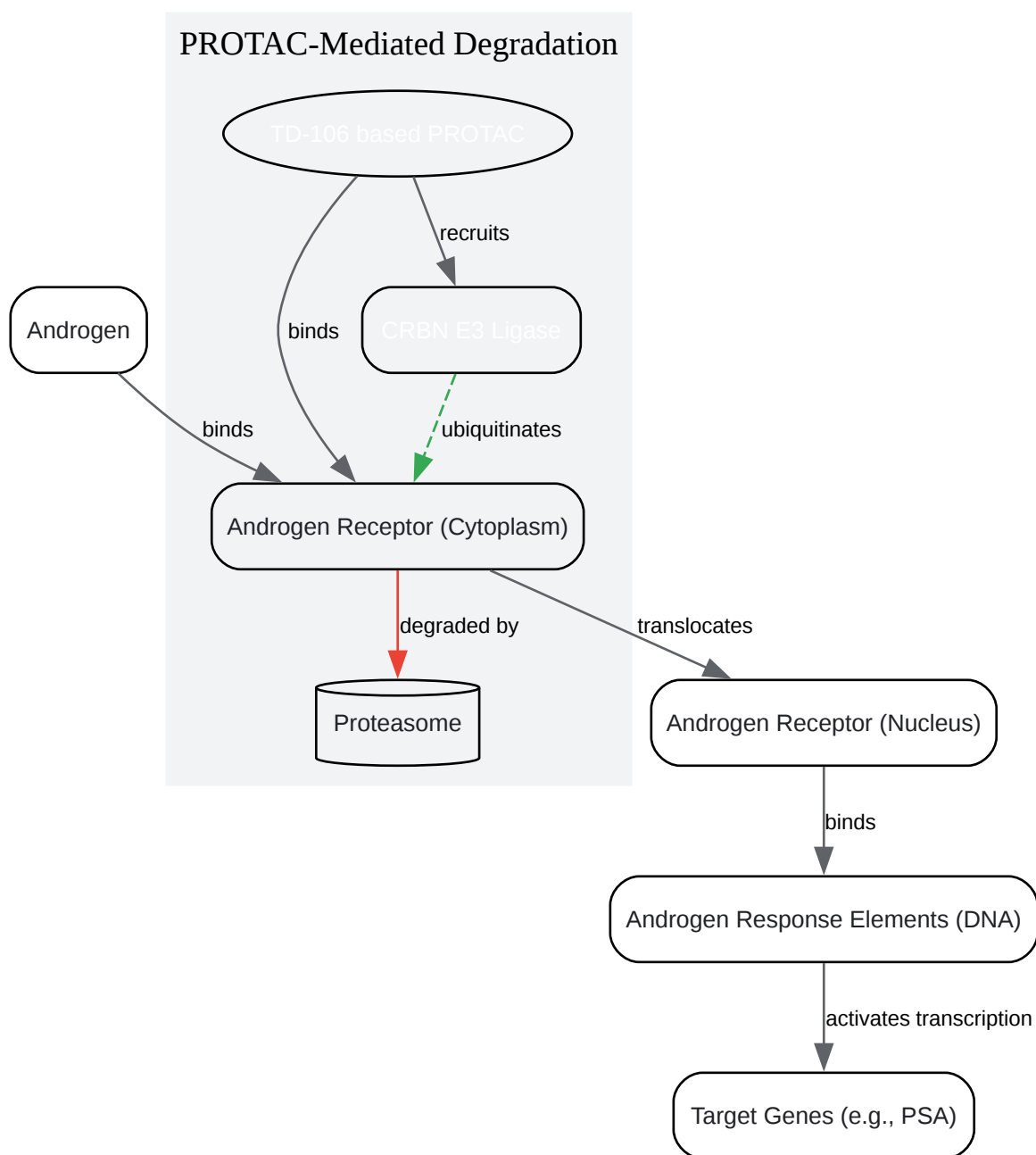


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Caption: PROTAC-mediated degradation of BRD4 disrupts its role in transcriptional activation of oncogenes.

Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. Upon binding to androgens, AR translocates to the nucleus and activates the transcription of genes involved in cell growth and survival. Degrading AR via a PROTAC can overcome resistance mechanisms to traditional AR antagonists.



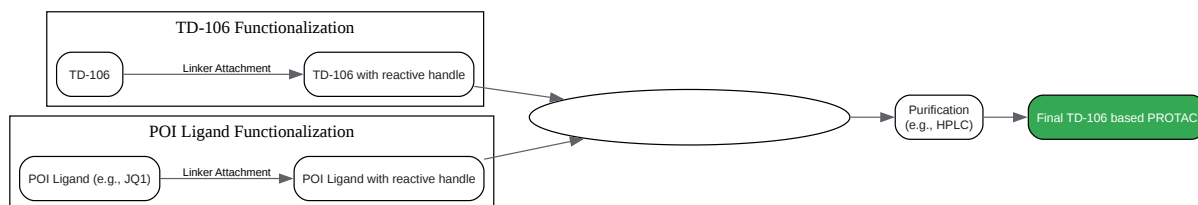
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Caption: PROTAC-mediated degradation of the Androgen Receptor prevents its nuclear translocation and transcriptional activity.

Experimental Protocols

1. General Synthesis Workflow for **TD-106** Based PROTACs

The synthesis of a **TD-106** based PROTAC generally involves a convergent approach where the **TD-106** E3 ligase ligand and the POI ligand are functionalized with appropriate linkers and then coupled together in the final step.



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Caption: General synthetic workflow for **TD-106** based PROTACs.

2. Detailed Protocol for the Synthesis of a **TD-106**-PEG-JQ1 PROTAC (e.g., TD-428)

This protocol is a representative example based on common PROTAC synthesis strategies, as a detailed published protocol for TD-428 is not publicly available.[7]

a. Synthesis of JQ1-Linker Intermediate (JQ1-PEG-acid)

- Materials: (+)-JQ1-acid, Boc-NH-PEG-COOH (e.g., 3-unit PEG), HATU, DIPEA, DMF.
- Procedure:
 - Dissolve (+)-JQ1-acid (1 equivalent) in anhydrous DMF.
 - Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.
 - Add Boc-NH-PEG-COOH (1.1 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature overnight.

- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the Boc-protected JQ1-linker.
- Dissolve the Boc-protected intermediate in a solution of 4M HCl in dioxane.
- Stir at room temperature for 2 hours.
- Concentrate under reduced pressure to yield the amine-functionalized JQ1-linker (JQ1-PEG-NH₂) as a hydrochloride salt.
- To obtain the carboxylic acid handle, couple the JQ1-PEG-NH₂ with a suitable di-acid linker (e.g., succinic anhydride) in the presence of a base like triethylamine.

b. Synthesis of **TD-106**-Linker Intermediate (**TD-106**-amine)

Note: The exact point of linker attachment on **TD-106** can vary. This is a representative protocol assuming a common functionalization point.

- Materials: **TD-106** derivative with a suitable reactive group (e.g., a halide), Boc-protected amino-linker (e.g., Boc-NH-PEG-NH₂), base (e.g., K₂CO₃), solvent (e.g., acetonitrile).
- Procedure:
 - Combine the **TD-106** derivative (1 equivalent), Boc-protected amino-linker (1.2 equivalents), and base (2 equivalents) in the chosen solvent.
 - Heat the reaction mixture (e.g., to 80 °C) and stir overnight.
 - Monitor the reaction by LC-MS.

- After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
- Purify the crude product by flash column chromatography.
- Deprotect the Boc group as described in the previous section to yield the **TD-106**-amine linker intermediate.

c. Final Coupling of JQ1-Linker and **TD-106**-Linker

- Materials: JQ1-PEG-acid, **TD-106**-amine, HATU, DIPEA, DMF.
- Procedure:
 - Dissolve JQ1-PEG-acid (1 equivalent) in anhydrous DMF.
 - Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 15 minutes at room temperature.
 - Add a solution of **TD-106**-amine (1.1 equivalents) in DMF to the reaction mixture.
 - Stir the reaction at room temperature overnight.
 - Monitor the reaction by LC-MS.
 - Upon completion, purify the crude product directly by preparative HPLC to obtain the final **TD-106**-PEG-JQ1 PROTAC.
 - Characterize the final product by LC-MS and NMR to confirm its identity and purity.

3. Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a **TD-106** based PROTAC. [\[8\]](#)

a. Cell Culture and Treatment

- Seed the appropriate cell line (e.g., 22Rv1 for BRD4, LNCaP for AR) in 6-well plates and allow them to adhere overnight.

- Prepare serial dilutions of the PROTAC in fresh cell culture medium. The final DMSO concentration should be kept below 0.1%.
- Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

b. Cell Lysis and Protein Quantification

- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.

c. Western Blotting

- Normalize the protein concentrations of all samples.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein (BRD4 or AR) and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imager.

d. Data Analysis

- Quantify the band intensities using densitometry software (e.g., ImageJ).

- Normalize the intensity of the target protein band to the loading control band for each sample.
- Plot the normalized protein levels against the log of the PROTAC concentration.
- Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

TD-106 is a versatile and potent CRBN ligand for the development of PROTACs targeting a wide range of proteins implicated in disease. The synthetic protocols and characterization methods outlined in this document provide a framework for researchers to design, synthesize, and evaluate novel **TD-106** based PROTACs. The provided data and signaling pathway diagrams offer context for the application of these powerful molecules in cancer research and drug development. Further optimization of linker composition and length will be crucial for developing next-generation PROTACs with enhanced efficacy and drug-like properties.

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